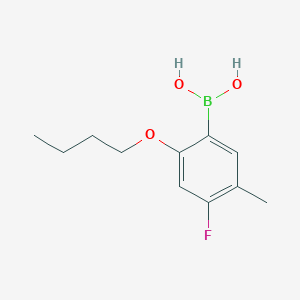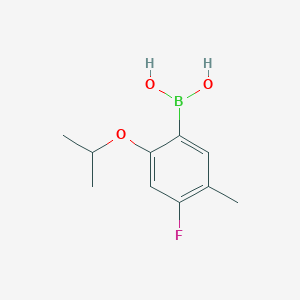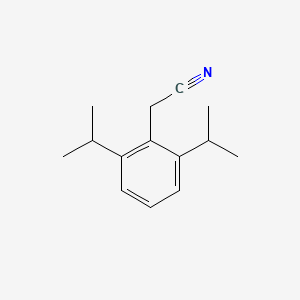
3-(Acetyloxy)-4-nitrophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)-4-nitrophenylboronic acid is an organic compound that features both acetyloxy and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-nitrophenylboronic acid typically involves the following steps:
Acetylation: The acetyloxy group can be introduced by reacting the nitro-substituted phenol with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Acetyloxy)-4-nitrophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Coupling Reactions: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Major Products
Reduction: 3-(Acetyloxy)-4-aminophenylboronic acid.
Hydrolysis: 3-Hydroxy-4-nitrophenylboronic acid.
Coupling: Biaryl compounds with various substituents.
科学的研究の応用
3-(Acetyloxy)-4-nitrophenylboronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.
Material Science: It can be used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving boronic acids.
作用機序
The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid largely depends on its interaction with biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-Nitrophenylboronic acid: Lacks the acetyloxy group, making it less versatile in certain synthetic applications.
3-(Acetyloxy)phenylboronic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
4-Aminophenylboronic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
3-(Acetyloxy)-4-nitrophenylboronic acid is unique due to the presence of both acetyloxy and nitro groups, which provide a combination of reactivity and functionality that is not found in the similar compounds listed above. This makes it a valuable compound for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
特性
IUPAC Name |
(3-acetyloxy-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISZGJPVMSOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)











